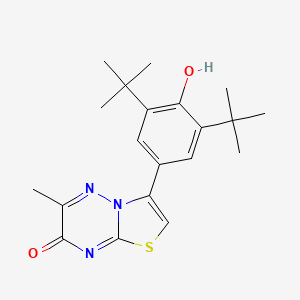
7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-” is a complex organic compound that belongs to the class of thiazolo-triazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-” typically involves multi-step organic reactions. The starting materials often include thiazole and triazine derivatives, which undergo cyclization and functional group modifications under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, distillation, and chromatography are employed to purify the final compound.
化学反応の分析
Types of Reactions
“7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, “7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-” is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
The compound has potential applications in biology due to its bioactive properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development and biomedical research.
Medicine
In medicine, the compound’s pharmacological properties are explored for therapeutic purposes. It may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, contributing to the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism of action of “7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolo-triazine derivatives, such as:
- “7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(4-hydroxyphenyl)-6-methyl-”
- “7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-dimethyl-4-hydroxyphenyl)-6-methyl-”
Uniqueness
The uniqueness of “7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-methyl-” lies in its specific structural features, such as the presence of bulky tert-butyl groups and a hydroxyl group on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
118788-54-8 |
|---|---|
分子式 |
C20H25N3O2S |
分子量 |
371.5 g/mol |
IUPAC名 |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C20H25N3O2S/c1-11-17(25)21-18-23(22-11)15(10-26-18)12-8-13(19(2,3)4)16(24)14(9-12)20(5,6)7/h8-10,24H,1-7H3 |
InChIキー |
WMQKSCGGRNJZHM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=CSC2=NC1=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















